molecular formula C9H17NO B13200825 1-(2-Aminocyclohexyl)propan-1-one

1-(2-Aminocyclohexyl)propan-1-one

Cat. No.: B13200825
M. Wt: 155.24 g/mol
InChI Key: QBHONWNKSZLMER-UHFFFAOYSA-N
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Description

1-(2-Aminocyclohexyl)propan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of an aminocyclohexyl group attached to a propanone backbone. It is primarily used in research settings and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminocyclohexyl)propan-1-one typically involves the reaction of cyclohexanone with an appropriate amine under controlled conditions. One common method includes the reductive amination of cyclohexanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of a suitable amine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminocyclohexyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

1-(2-Aminocyclohexyl)propan-1-one is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interactions of aminocyclohexyl compounds with biological systems.

    Medicine: Investigating potential therapeutic applications and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclohexyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminocyclohexyl)propan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological systems, making it valuable for specific research applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2-aminocyclohexyl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3

InChI Key

QBHONWNKSZLMER-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCCC1N

Origin of Product

United States

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